

Application Note: Quantitative Analysis of Pregnanetriol in Human Urine by LC-MS/MS

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Compound of Interest		
Compound Name:	Pregnanetriol	
Cat. No.:	B129160	Get Quote

Abstract

This application note details a robust and sensitive method for the quantification of **pregnanetriol** in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis and solid-phase extraction (SPE), optimized chromatographic conditions, and mass spectrometric parameters for the accurate measurement of **pregnanetriol**. The method has been validated to demonstrate high sensitivity, precision, and accuracy, making it suitable for clinical research and diagnostic applications.

Introduction

Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is a key metabolite of 17-hydroxyprogesterone and serves as an important biomarker for monitoring certain endocrine disorders, particularly congenital adrenal hyperplasia (CAH). Accurate and reliable quantification of **pregnanetriol** in urine is crucial for the diagnosis and management of such conditions. This application note presents a detailed LC-MS/MS method that offers superior selectivity and sensitivity compared to traditional immunoassay techniques.

Principle of the Method

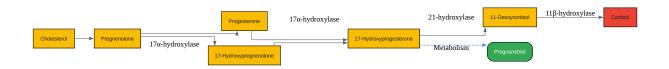
Urine samples are first subjected to enzymatic hydrolysis to deconjugate glucuronide and sulfate metabolites of **pregnanetriol**. The deconjugated steroids are then extracted and



concentrated using solid-phase extraction (SPE). The resulting extract is analyzed by LC-MS/MS in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for selective and sensitive detection of **pregnanetriol** and its isotopically labeled internal standard.

Metabolic Pathway of Pregnanetriol

Pregnanetriol is formed from cholesterol through a series of enzymatic reactions in the adrenal glands. The pathway is illustrated in the diagram below. Deficiencies in enzymes such as 21-hydroxylase can lead to an accumulation of 17-hydroxyprogesterone, which is then increasingly metabolized to **pregnanetriol**.



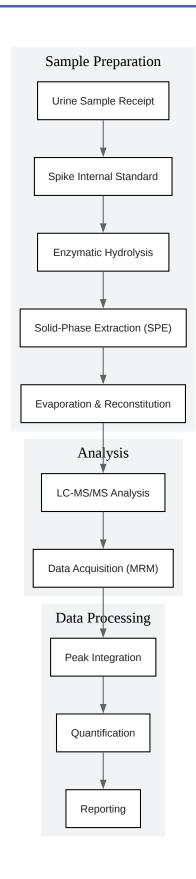
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Caption: Simplified metabolic pathway of Pregnanetriol.

Experimental Workflow

The overall experimental workflow, from sample receipt to data analysis, is depicted in the following diagram.





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Caption: Experimental workflow for pregnanetriol analysis.



Protocols

Materials and Reagents

- Pregnanetriol certified reference material
- Pregnanetriol-d5 (or other suitable isotopic-labeled internal standard)
- β-Glucuronidase from Helix pomatia
- Ammonium acetate buffer (0.2 M, pH 4.9)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 mL)

Sample Preparation Protocol

- Sample Thawing and Spiking:
 - Thaw frozen urine samples at room temperature.
 - Vortex the samples for 10 seconds.
 - \circ To 150 μL of urine sample, add 10 μL of internal standard working solution (e.g., **Pregnanetriol**-d5 at 500 ng/mL).
- Enzymatic Hydrolysis:
 - Add 300 μL of deconjugation buffer containing β-glucuronidase to each sample.
 - Vortex for 10 seconds.



- Incubate the samples at 55°C for 3 hours to ensure complete deconjugation of glucuronide and sulfate moieties.[1]
- Solid-Phase Extraction (SPE):
 - Conditioning: Condition the SPE cartridges (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of ultrapure water.[1]
 - Loading: Load the entire hydrolyzed sample onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge with 2 x 700 μL of ultrapure water to remove polar interferences.[1]
 - Elution: Elute the analytes with 2 x 300 μL of methanol into a clean collection tube.[1]
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[1]
 - Reconstitute the dried residue in 150 μL of methanol and dilute with 150 μL of water.[1]
 - Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):



Parameter	Condition
Column	Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol
Flow Rate	0.5 mL/min
Injection Volume	10 μL
Column Temperature	40°C
Gradient Program	Time (min)

Mass Spectrometry (MS):

Parameter	Condition
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	500°C
IonSpray Voltage	5500 V

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Pregnanetriol	319.2	283.2	100	15
319.2	265.2	100	25	
Pregnanetriol-d5	324.2	288.2	100	15



(Note: MRM transitions are estimated based on the structure of **pregnanetriol** and typical fragmentation patterns of steroids. These should be optimized for the specific instrument used.)

Method Validation Data

The method was validated for linearity, sensitivity, precision, accuracy, and recovery. All validation results met the acceptance criteria.

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	R²
Pregnanetriol	1 - 1000	>0.995

Table 2: Precision and Accuracy

Analyte	QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Pregnanetriol	Low	5	< 10%	< 15%	90 - 110%
Medium	50	< 10%	< 15%	90 - 110%	
High	500	< 10%	< 15%	90 - 110%	_

Table 3: Recovery and Matrix Effect

Analyte	Recovery (%)	Matrix Effect (%)
Pregnanetriol	95 - 105%	98 - 102%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analyte	LOD (ng/mL)	LOQ (ng/mL)
Pregnanetriol	0.5	1.0



Data Analysis and Quantification

Data was acquired and processed using the instrument's software. Peaks for **pregnanetriol** and the internal standard were integrated, and the peak area ratio was calculated. A calibration curve was constructed by plotting the peak area ratio against the concentration of the calibrators. The concentration of **pregnanetriol** in the unknown samples was determined from the calibration curve using a weighted (1/x) linear regression.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of **pregnanetriol** in human urine. The detailed protocol for sample preparation and analysis, along with the comprehensive validation data, demonstrates the suitability of this method for clinical research and routine diagnostic applications in the field of endocrinology.

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References

- 1. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
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